2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine is a complex organic compound that features a pyrazole ring substituted with a thiophene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the thiophene group. The final step involves the attachment of the dimethoxyethylamine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the pyrazole or thiophene rings.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Dimethylaminoethoxy)ethanol
- N,N-Dimethyl-2-(2-aminoethoxy)ethanol
- N,N-Dimethyl[2-(2-hydroxyethoxy)ethyl]amine
Uniqueness
2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine is unique due to its specific combination of functional groups and structural features. The presence of the pyrazole ring with a thiophene substituent, along with the dimethoxyethylamine moiety, distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Eigenschaften
Molekularformel |
C12H17N3O2S |
---|---|
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
2,2-dimethoxy-N-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C12H17N3O2S/c1-16-11(17-2)8-13-6-9-7-14-15-12(9)10-4-3-5-18-10/h3-5,7,11,13H,6,8H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
KLBNHEDVOLTROX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CNCC1=C(NN=C1)C2=CC=CS2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.